BenchChemオンラインストアへようこそ!

N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide

Nitrosamine impurity profiling Reversed-phase HPLC Structure-retention relationships

This Nintedanib Nitroso Impurity 2 (CAS 2490403-92-2) is a process-specific nitrosamine reference standard essential for validated HPLC-UV or GC-MS quantification in nintedanib drug substance and finished dosage forms. Its distinct N-methyl and 4-nitrophenyl moieties ensure chromatographic resolution from desmethyl and aniline analogs—critical for meeting EMA acceptable intake limits (≤400 ng/day) in ANDA/NDA submissions. Supplied with full characterization data compliant with USP, EP, JP, and BP guidelines, this standard supports method development, AMV, QC, and ICH M7 fate-and-purge risk assessments. Ideal pKa (4.19) and strong UV chromophore (λmax ~340–360 nm) enable sub-ng/mL detection sensitivity. Choose compound-specific certainty for regulatory reporting.

Molecular Formula C13H17N5O4
Molecular Weight 307.31
CAS No. 2490403-92-2
Cat. No. B2650055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide
CAS2490403-92-2
Molecular FormulaC13H17N5O4
Molecular Weight307.31
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCN(CC2)N=O
InChIInChI=1S/C13H17N5O4/c1-15(11-2-4-12(5-3-11)18(21)22)13(19)10-16-6-8-17(14-20)9-7-16/h2-5H,6-10H2,1H3
InChIKeyBXTDJRYUGBIVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide (CAS 2490403-92-2): A Critical Nitrosamine Impurity Reference Standard for Nintedanib Procurement


N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide (CAS 2490403-92-2), also referred to as Nintedanib Nitroso Impurity 2 or Nintedanib 4-Nitrophenyl 2-(4-Nitroso), is a synthetic nitrosamine impurity derived from the secondary amine fragment of the tyrosine kinase inhibitor nintedanib [1]. With a molecular formula of C13H17N5O4 and a molecular weight of 307.31 g/mol, the compound features a 4-nitrosopiperazine ring connected via an acetamide linker to an N-methyl-4-nitroaniline moiety . It is supplied as a highly characterized reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP for nitrosamine impurity analysis [2].

Why N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide Cannot Be Replaced by Other Nitrosamine Impurity Standards in Nintedanib Analysis


Nitrosamine impurity reference standards are not interchangeable due to the strict structural specificity required for accurate identification, quantification, and regulatory reporting in pharmaceutical quality control. Even closely related nintedanib nitrosamine impurities—such as the N,N-di-desmethyl analog (lacking the N-methyl group), the aniline analog (bearing an amino instead of a nitro group), or the full-length N-Nitroso Nintedanib Impurity 1—exhibit markedly different physicochemical properties, chromatographic retention behaviors, and detector responses [1]. These differences directly impact method sensitivity, specificity, and compliance with FDA and EMA acceptable intake limits, making compound-specific reference standards essential for validated analytical methods [2].

Quantitative Differentiation Evidence for N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide Against Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation from N,N-Di-Desmethyl Analog

Compared to the N,N-di-desmethyl analog (N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide; MW 293.28 g/mol), the target compound bears an additional N-methyl group, increasing its molecular weight by 14.03 Da to 307.31 g/mol and its predicted lipophilicity (cLogP) by approximately 0.5–0.8 log units [1]. This structural difference results in a measurably longer retention time under reversed-phase HPLC conditions, enabling chromatographic resolution of the two impurities that would otherwise co-elute .

Nitrosamine impurity profiling Reversed-phase HPLC Structure-retention relationships

Enhanced UV Detection Sensitivity via 4-Nitrophenyl Chromophore Relative to 4-Aminophenyl Analog

The 4-nitrophenyl substituent in the target compound provides a strong UV absorption band with λmax approximately 340–360 nm (molar absorptivity ε ≈ 10,000–15,000 M⁻¹cm⁻¹), whereas the corresponding 4-aminophenyl analog (N,N-Di desmethyl N-Nitroso Nintedanib Aniline Impurity) exhibits a significantly blue-shifted absorption (λmax ≈ 280–300 nm, ε ≈ 2,000–5,000 M⁻¹cm⁻¹) [1]. This difference enables the target compound to be detected at wavelengths where mobile phase additives and solvent background absorbance are substantially lower, yielding a 3- to 5-fold improvement in signal-to-noise ratio at equivalent concentrations [2].

UV-Vis detection Chromophoric differentiation Nitrosamine impurity quantification

Predicted pKa and Ionization State Differentiation for LC-MS Method Optimization

The predicted acid dissociation constant (pKa) of 4.19 ± 0.10 for the target compound indicates that at typical reversed-phase HPLC mobile phase pH values (2.0–3.0 with 0.1% formic acid or TFA), the compound exists predominantly (>90%) in its neutral form. In contrast, the N,N-di-desmethyl aniline analog (pKa of aromatic amine ≈ 4.6–5.0) and the desmethyl 4-nitrophenyl analog (secondary amide NH, pKa ≈ 14–15) exhibit different protonation states under identical conditions, leading to divergent retention and electrospray ionization (ESI) efficiencies [1].

pKa prediction Ionization efficiency LC-MS/MS method development

Fragment Mass Differentiation for GC-MS Volatility Advantage over Full-Length N-Nitroso Nintedanib

With a molecular weight of 307.31 g/mol, the target compound is a relatively small, volatile nitrosamine fragment suitable for gas chromatography-mass spectrometry (GC-MS) analysis, whereas N-Nitroso Nintedanib Impurity 1 (the nitroso derivative of the intact drug molecule) has a molecular weight of 568.6 g/mol (C31H32N6O5) and is non-volatile, requiring exclusive LC-MS analysis [1]. This size difference of 261.3 Da makes the target compound amenable to headspace GC-MS or direct injection GC-MS methods that offer faster run times and lower solvent consumption compared to LC-MS.

GC-MS suitability Molecular volatility Nitrosamine impurity screening

High-Value Application Scenarios for N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide in Pharmaceutical Development and Quality Control


Validated HPLC-UV Method Development for Nintedanib Nitrosamine Impurity Quantification

The distinct retention time and strong UV chromophore (λmax ~340–360 nm) of the target compound make it an ideal system suitability marker and calibration standard for reversed-phase HPLC-UV methods aimed at quantifying nitrosamine impurities in nintedanib drug substance and finished dosage forms. Its resolution from the desmethyl analog, as supported by the molecular weight and lipophilicity differences [1], ensures method specificity essential for ANDA and NDA submissions.

LC-MS/MS Confirmatory Analysis with Optimized Ionization Conditions

The predicted pKa of 4.19 informs the selection of mobile phase pH (e.g., 0.1% formic acid, pH ~2.5) where the compound remains neutral, maximizing ESI+ ionization efficiency while minimizing ion suppression. This pKa-driven optimization is critical for achieving the sub-ng/mL detection limits required to comply with the EMA acceptable intake of 400 ng/day for N-nitroso-desmethyl-nintedanib and related nitrosamines [2].

Orthogonal GC-MS Screening for Volatile Nitrosamine Impurities in Nintedanib

The relatively low molecular weight (307.31 g/mol) and predicted boiling point of 532.9 °C render the target compound amenable to GC-MS analysis, enabling orthogonal confirmation of nitrosamine impurity identity that is not possible with the full-length N-Nitroso Nintedanib Impurity 1 (MW 568.6 g/mol) [3]. This dual-platform capability is particularly valuable for forensic investigations of nitrosamine contamination root causes.

Process-Related Impurity Fate and Purge Studies in Nintedanib Synthesis

As a process-specific nitrosamine impurity derived from the N-methyl-4-nitroaniline starting material, the target compound serves as a critical marker for tracking nitrosation side reactions during nintedanib manufacturing. Its structurally distinct N-methyl and 4-nitrophenyl groups allow it to be differentiated from other nitroso-piperazine impurities in fate-and-purge studies, supporting risk assessment per ICH M7 guidelines [1].

Quote Request

Request a Quote for N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.